molecular formula C10H17N5 B13340721 3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide

3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide

Cat. No.: B13340721
M. Wt: 207.28 g/mol
InChI Key: LAXYYOVCLOKLGA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)piperidine with cyanamide under acidic conditions to form the carboximidamide group . Another approach involves the cyclization of appropriate precursors in the presence of catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboximidamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a piperidine ring and a carboximidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

3-(1-methylpyrazol-3-yl)piperidine-1-carboximidamide

InChI

InChI=1S/C10H17N5/c1-14-6-4-9(13-14)8-3-2-5-15(7-8)10(11)12/h4,6,8H,2-3,5,7H2,1H3,(H3,11,12)

InChI Key

LAXYYOVCLOKLGA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=N)N

Origin of Product

United States

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